molecular formula C17H19N5O3S B14860766 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide

Cat. No.: B14860766
M. Wt: 373.4 g/mol
InChI Key: IQFXTBRTWRWIKO-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes multiple methyl groups and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide typically involves multi-step reactions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable carbonyl compound to form the pyrazole-1-carbonyl intermediate. This intermediate is then reacted with 3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrrolidin-2-one: Shares a similar pyrazole structure but with different substituents.

    4-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl derivatives: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

4-(3,5-dimethylpyrazole-1-carbonyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-3-sulfonamide

InChI

InChI=1S/C17H19N5O3S/c1-10-5-7-14(8-6-10)21-26(24,25)16-15(13(4)18-19-16)17(23)22-12(3)9-11(2)20-22/h5-9,21H,1-4H3,(H,18,19)

InChI Key

IQFXTBRTWRWIKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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